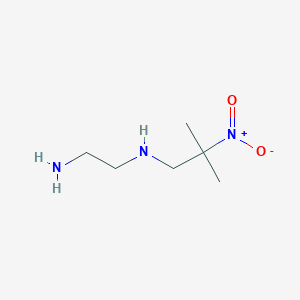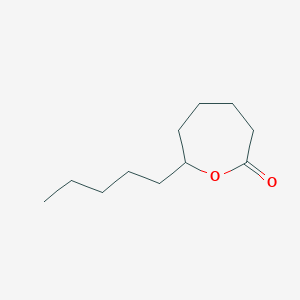
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is an organic compound with a complex structure that includes both amine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Nitrogen oxides such as NO2 or NO.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine compounds.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N-methyl-
- 1,2-Ethanediamine, N-ethyl-N’-methyl-
- 1,2-Dimethylethylenediamine
Uniqueness
1,2-Ethanediamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of both amine and nitro functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications.
Propiedades
| 111986-97-1 | |
Fórmula molecular |
C6H15N3O2 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N'-(2-methyl-2-nitropropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2,9(10)11)5-8-4-3-7/h8H,3-5,7H2,1-2H3 |
Clave InChI |
IQWOALQXZHYQRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)


